AZD-8835
Overview
Description
AZD8835 is a potent and selective inhibitor of phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta. These kinases are part of the phosphoinositide 3-kinase pathway, which is frequently deregulated in various cancers. AZD8835 has shown significant potential in inhibiting the growth of cancer cells, particularly those with mutations in the PIK3CA gene .
Mechanism of Action
Target of Action
AZD-8835 is a potent and selective inhibitor of PI3Kα and PI3Kδ . These are key components of the PI3K-AKT-mTOR pathway, which is a critical regulator of many cellular processes including proliferation, survival, and transformation . The PIK3CA gene, encoding the p110α catalytic unit of PI3Kα, is one of the most frequently mutated oncogenes in human cancer .
Mode of Action
This compound interacts with its targets, PI3Kα and PI3Kδ, by inhibiting their activity . This inhibition preferentially affects growth in cells with mutant PIK3CA status, such as in estrogen receptor–positive (ER +) breast cancer cell lines . It is assumed to have a dual action comprising antiproliferative and proapoptotic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K-AKT-mTOR pathway . By inhibiting PI3Kα and PI3Kδ, this compound disrupts this pathway, leading to decreased cell proliferation and increased apoptosis . This is particularly effective in cells with mutant PIK3CA status .
Pharmacokinetics
In vivo, inhibition of p-Akt was observed at 30 minutes and 8 hours in the PIK3CA H1047R mutant SKOV3 tumour model in mice after chronic oral administration of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of tumor growth. In studies, this compound demonstrated antitumor efficacy in corresponding breast cancer xenograft models when dosed continuously . Furthermore, using intermittent high-dose scheduling (IHDS), monotherapy this compound was able to induce tumor xenograft regression .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, higher exposures achieved greater pathway inhibition and induced apoptosis . Furthermore, this compound IHDS in combination with other targeted therapeutic agents further enhanced antitumor activity . These observations suggest that the dosing schedule and combination with other agents can significantly influence the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
AZD-8835 interacts with the PI3Kα and PI3Kδ enzymes, inhibiting their activity . The compound has shown selectivity against PI3Kβ and PI3Kγ . It is also a potent inhibitor of the commonly occurring PI3Kα mutants, PI3Kα-E545K and PI3Kα-H1047R .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It preferentially inhibits growth in cells with mutant PIK3CA status, such as in estrogen receptor–positive (ER+) breast cancer cell lines BT474, MCF7, and T47D . It also inhibits Akt phosphorylation in these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of PI3Kα and PI3Kδ . This inhibition disrupts the PI3K-AKT-mTOR pathway, a critical regulator of many cellular processes including proliferation, survival, and transformation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated temporal changes in its effects. Higher exposures achieved greater pathway inhibition and induced apoptosis . The compound has also displayed high metabolic stability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Inhibition of p-Akt was observed at 30 minutes and 8 hours in the PIK3CA H1047R mutant SKOV3 tumour model in mice after chronic oral administration of AZD8835 .
Metabolic Pathways
This compound is involved in the PI3K-AKT-mTOR pathway . By inhibiting PI3Kα and PI3Kδ, it disrupts this pathway and affects metabolic flux.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD8835 involves the optimization of a series of 2-amino pyridines and pyrazines. These compounds were identified as potent inhibitors of phosphoinositide 3-kinase alpha during the lead generation phase. The initial leads displayed poor general kinase selectivity, which was improved through a series of optimizations .
Industrial Production Methods: The industrial production of AZD8835 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet the standards required for clinical use .
Chemical Reactions Analysis
Types of Reactions: AZD8835 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of AZD8835 include 2-amino pyridines, pyrazines, and various catalysts and solvents. The reaction conditions are carefully controlled to achieve the desired product with high purity .
Major Products Formed: The major products formed from the reactions involving AZD8835 are its various intermediates and the final compound itself. These products are characterized and purified to ensure their suitability for further use in research and clinical applications .
Scientific Research Applications
AZD8835 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in cellular processes. In biology, it helps in understanding the mechanisms of cell proliferation, survival, and transformation. In medicine, AZD8835 is being evaluated for its potential to treat cancers with mutations in the PIK3CA gene. It has shown promising results in preclinical and clinical studies, particularly in breast cancer models .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AZD8835 include other phosphoinositide 3-kinase inhibitors such as AZD5363, BYL719, and GDC-0941. These compounds also target the phosphoinositide 3-kinase pathway but may have different selectivity profiles and mechanisms of action .
Uniqueness of AZD8835: AZD8835 is unique in its high selectivity for phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase delta, making it particularly effective in targeting cancers with PIK3CA mutations. Its ability to inhibit these kinases with minimal off-target effects makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRDYKFVDCFJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620576-64-8 | |
Record name | AZD-8835 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620576648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]-1-piperidyl]-3-hydroxy-propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-8835 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B97A88D35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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